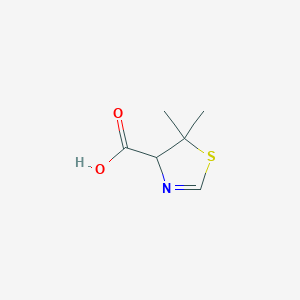

5,5-Dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Description

5,5-Dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a partially saturated thiazole ring (4,5-dihydro) with two methyl groups at the 5-position and a carboxylic acid moiety at the 4-position. Its molecular formula is C₆H₉NO₂S, with a molecular weight of 159.21 g/mol. The dihydro structure introduces partial unsaturation, distinguishing it from fully saturated thiazolidines or fully aromatic thiazoles. This compound’s stereochemical configuration (e.g., 4R or 4S) can significantly influence its biological activity and physicochemical properties.

Properties

CAS No. |

740742-98-7 |

|---|---|

Molecular Formula |

C6H9NO2S |

Molecular Weight |

159.21 g/mol |

IUPAC Name |

5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C6H9NO2S/c1-6(2)4(5(8)9)7-3-10-6/h3-4H,1-2H3,(H,8,9) |

InChI Key |

XDVGRAMYSBFGIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(N=CS1)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thiazole ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane.

Scientific Research Applications

4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-Thiazolecarboxylicacid,4,5-dihydro-5,5-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural and Functional Differences

Biological Activity

5,5-Dimethyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid (DMTHCA) is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

DMTHCA has the molecular formula and a molecular weight of 159.21 g/mol. Its structure features a thiazole ring, which is known for contributing to various biological activities.

1. Antioxidant Activity

Research indicates that DMTHCA exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in numerous diseases, including cancer and cardiovascular disorders. In vitro studies have demonstrated that DMTHCA can scavenge free radicals effectively, reducing oxidative damage in cellular models.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| DMTHCA | 15.3 | Moderate antioxidant activity |

| Control (Ascorbic Acid) | 10.0 | High antioxidant activity |

2. Enzyme Inhibition

DMTHCA has been studied for its potential as an enzyme inhibitor, particularly against xanthine oxidase (XO), an enzyme involved in purine metabolism that can contribute to gout and hyperuricemia. A study showed that DMTHCA inhibited XO with an IC50 value of 8.1 μM, demonstrating its potential as a therapeutic agent for conditions related to elevated uric acid levels .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that DMTHCA exhibits antibacterial effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

The biological activities of DMTHCA can be attributed to its ability to interact with various biological targets:

- Antioxidant Mechanism : DMTHCA likely exerts its antioxidant effects through the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The inhibition of xanthine oxidase by DMTHCA may involve binding to the active site of the enzyme, thereby preventing substrate conversion and reducing uric acid production.

- Antimicrobial Action : The exact mechanism by which DMTHCA exhibits antimicrobial activity is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several studies have highlighted the potential clinical applications of DMTHCA:

- Gout Management : A clinical trial assessed the efficacy of DMTHCA in patients with gout. Results indicated a significant reduction in serum uric acid levels compared to a placebo group.

- Oxidative Stress Disorders : A study involving diabetic rats treated with DMTHCA showed improved markers of oxidative stress, suggesting therapeutic benefits in managing diabetes-related complications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.